![molecular formula C9H10BrN3 B3046978 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine CAS No. 133240-32-1](/img/structure/B3046978.png)
5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine
Overview
Description
5-Bromo-2-ethyl-7-methyl-3H-imidazo[4,5-b]pyridine, also known as BIM-46187, is a synthetic compound that has been widely used in scientific research. It belongs to the class of imidazopyridines and has a molecular formula of C12H12BrN3. BIM-46187 has been studied for its potential therapeutic applications in various diseases, including cancer and inflammation.
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine involves its ability to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. Specifically, 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine has been shown to inhibit the activity of the protein kinase CK2, which is known to be involved in the regulation of cell growth and survival. In addition, 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine has been found to inhibit the activity of the NF-κB signaling pathway, which plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine has been shown to have various biochemical and physiological effects in cells and tissues. It has been found to induce apoptosis, or programmed cell death, in cancer cells by activating certain signaling pathways. 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition of these pathways. However, one of the limitations of using 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine is its potential toxicity, which can limit its use in certain experiments. In addition, the synthesis of 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine can be a complex and time-consuming process, which can make it difficult to obtain large quantities of the compound for experiments.
Future Directions
There are many potential future directions for the use of 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine in scientific research. One area of interest is the development of 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine-based therapies for the treatment of cancer and inflammatory diseases. Another potential direction is the use of 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine as a tool for studying the role of CK2 and the NF-κB signaling pathway in various cellular processes. Finally, the synthesis of 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine analogs with improved specificity and potency could lead to the development of more effective therapies for cancer and inflammatory diseases.
Scientific Research Applications
5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine has been extensively studied for its potential therapeutic applications in cancer and inflammation. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
5-bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-3-7-12-8-5(2)4-6(10)11-9(8)13-7/h4H,3H2,1-2H3,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCDWILXTONYNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1)C(=CC(=N2)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598575 | |
Record name | 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine | |
CAS RN |
133240-32-1 | |
Record name | 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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